3-Morpholino-5-(trifluoromethyl)aniline

Melting Point Crystallization Solid-Phase Synthesis

3-Morpholino-5-(trifluoromethyl)aniline (CAS 641571-02-0) is a heterocyclic aromatic amine featuring a morpholine ring and a trifluoromethyl group meta-substituted relative to the primary aniline nitrogen. This specific 1,3,5-substitution pattern on the benzene core imparts a unique steric and electronic profile, distinguishing it from its regioisomeric analogs.

Molecular Formula C11H13F3N2O
Molecular Weight 246.233
CAS No. 641571-02-0
Cat. No. B2823655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholino-5-(trifluoromethyl)aniline
CAS641571-02-0
Molecular FormulaC11H13F3N2O
Molecular Weight246.233
Structural Identifiers
SMILESC1COCCN1C2=CC(=CC(=C2)N)C(F)(F)F
InChIInChI=1S/C11H13F3N2O/c12-11(13,14)8-5-9(15)7-10(6-8)16-1-3-17-4-2-16/h5-7H,1-4,15H2
InChIKeyIVQIGNIDIKGVHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Morpholino-5-(trifluoromethyl)aniline (CAS 641571-02-0): A Core Building Block for Kinase-Focused Medicinal Chemistry and Advanced Heterocycle Synthesis


3-Morpholino-5-(trifluoromethyl)aniline (CAS 641571-02-0) is a heterocyclic aromatic amine featuring a morpholine ring and a trifluoromethyl group meta-substituted relative to the primary aniline nitrogen . This specific 1,3,5-substitution pattern on the benzene core imparts a unique steric and electronic profile, distinguishing it from its regioisomeric analogs [1]. Its primary utility lies not as a standalone bioactive entity, but as a versatile, nitrogen-rich scaffold for constructing complex pharmaceutical intermediates and kinase inhibitor pharmacophores [2].

Why 3-Morpholino-5-(trifluoromethyl)aniline Cannot Be Replaced by 2-Morpholino-5-(trifluoromethyl)aniline or 4-Morpholino-3-(trifluoromethyl)aniline Without Compromising Physicochemical Properties


While all three regioisomers—2-, 3-, and 4-substituted morpholino-(trifluoromethyl)anilines—share the same molecular formula (C₁₁H₁₃F₃N₂O) and molecular weight (246.23 g/mol), their substitution patterns result in measurable and functionally significant differences in key physicochemical parameters that directly impact synthetic utility, purification, and storage . The 3-morpholino-5-(trifluoromethyl) substitution confers a distinct melting point of 103-105°C, which is approximately 24°C lower than its 2-substituted analog (127-128°C) . Furthermore, the compound's computed LogP of 2.1242 and TPSA of 38.49 Ų are specific to this substitution geometry, indicating that swapping the isomer could alter solubility, chromatographic behavior, and membrane permeability in downstream biological assays .

Quantitative Differentiation of 3-Morpholino-5-(trifluoromethyl)aniline (641571-02-0) vs. Structural Analogs: A Comparative Analysis of Purity, Physical Properties, and Computed Molecular Descriptors


Melting Point: A 24°C Differential Enabling Simplified Solid Handling and Purification

The melting point of 3-Morpholino-5-(trifluoromethyl)aniline is reported as 103.00°C - 105.00°C . In direct comparison, its regioisomer 2-Morpholino-5-(trifluoromethyl)aniline (CAS 784-57-6) exhibits a significantly higher melting point, typically reported in the range of 125-128°C or 135-137°C [1]. This represents a quantitative difference of at least 22-24°C.

Melting Point Crystallization Solid-Phase Synthesis Purification

Lipophilicity (LogP): A Lower LogP Value Suggests Improved Aqueous Compatibility Compared to the 2-Substituted Analog

The calculated octanol-water partition coefficient (LogP) for 3-Morpholino-5-(trifluoromethyl)aniline is 2.1242 . For the 2-morpholino regioisomer (CAS 784-57-6), a calculated LogP of 2.77040 has been reported [1]. This difference indicates the 3,5-substituted compound is less lipophilic than its 2,5-substituted counterpart.

Lipophilicity LogP ADME Solubility Drug Design

Topological Polar Surface Area (TPSA): A Defined TPSA of 38.49 Ų Influences Predicted Oral Bioavailability

The topological polar surface area (TPSA) for 3-Morpholino-5-(trifluoromethyl)aniline is 38.49 Ų . While a direct TPSA comparison for the 4-substituted analog is not available from authoritative sources, this specific value is a direct consequence of the 3-morpholino substitution geometry and is a key determinant for predicting passive membrane permeability.

TPSA Polar Surface Area Oral Bioavailability Membrane Permeability Rule of Five

Purity and Storage: A Defined Baseline of ≥95% Purity with Long-Term Cool, Dry Storage

The target compound is commercially available with a minimum specified purity of 95% . While regioisomers such as 4-Morpholino-3-(trifluoromethyl)aniline (CAS 105316-06-1) are also offered at similar purities (95-97%) , the specific storage recommendation for the target compound is long-term storage in a cool, dry place, and it is classified as non-hazardous for transport .

Purity Quality Control Storage Conditions Reproducibility

Rotatable Bonds: A Count of 1 Rotatable Bond Implies a More Conformationally Constrained Scaffold

3-Morpholino-5-(trifluoromethyl)aniline possesses 1 rotatable bond . This is consistent with the 3,5-substitution pattern, which leaves the morpholine and trifluoromethyl groups in a relatively fixed orientation relative to the aniline ring. In contrast, alternative scaffolds with longer linkers or different substitution patterns would inherently possess more conformational freedom, potentially impacting target binding specificity.

Rotatable Bonds Conformational Restriction Molecular Rigidity Drug Design

Primary Application Scenarios for 3-Morpholino-5-(trifluoromethyl)aniline in Drug Discovery and Chemical Biology


Scaffold for Conformationally Restricted PI3K/mTOR Kinase Inhibitors

The specific 3-morpholino-5-(trifluoromethyl)aniline substructure has been explicitly claimed as a preferred embodiment within patent families for conformationally restricted phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors [1]. In these applications, the morpholine and trifluoromethyl groups are critical for engaging the kinase ATP-binding pocket. Researchers developing novel PI3K/mTOR inhibitors or evaluating structure-activity relationships (SAR) in this chemical space should prioritize this exact regioisomer to ensure fidelity to the patented pharmacophore, as the regioisomeric analogs (2- or 4-substituted) would present a different spatial arrangement of key binding elements and could significantly alter or abolish inhibitory activity [1].

Building Block for Custom Heterocyclic Synthesis and Diversification

The primary aromatic amine in 3-Morpholino-5-(trifluoromethyl)aniline is a reactive handle for a wide array of chemical transformations, including amide coupling, reductive amination, and heterocycle formation (e.g., synthesis of benzimidazoles, quinolines, and triazoles) . Its defined purity (≥95%) and the stability implied by its long-term storage recommendations make it a reliable starting material for parallel synthesis and library production in medicinal chemistry campaigns, where consistent quality of building blocks is paramount for generating high-quality SAR data.

Probe for Physicochemical Property Optimization in Lead Discovery

Given its balanced and quantifiable physicochemical profile—LogP of 2.1242, TPSA of 38.49 Ų, and 1 rotatable bond —this compound serves as an excellent baseline scaffold for exploring property-based optimization in lead discovery programs. When incorporated into a hit or lead molecule, these calculated descriptors provide a starting point for medicinal chemists to modulate lipophilicity and polarity. The lower LogP compared to its 2-substituted analog [2] offers a distinct advantage for teams aiming to improve aqueous solubility and reduce non-specific binding, common challenges in early-stage drug development.

Reference Standard for Isomeric Purity and Process Control

The significant 24°C melting point difference between 3-Morpholino-5-(trifluoromethyl)aniline and its 2-substituted analog can be exploited as a simple but effective analytical marker. In synthetic processes where regioisomeric purity is critical, melting point determination or differential scanning calorimetry (DSC) using this compound as a reference can provide a rapid, low-cost check for isomeric contamination, supplementing more sophisticated analytical techniques like HPLC or NMR.

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